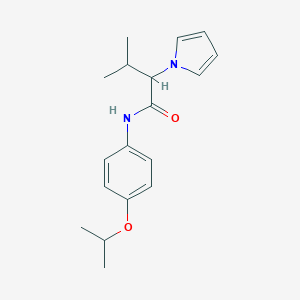![molecular formula C19H22N2O3 B268661 N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide](/img/structure/B268661.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide, commonly known as APB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. APB is a selective blocker of G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L-cells.
科学的研究の応用
APB has been extensively studied for its potential applications in diabetes and obesity research. N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists, such as APB, have been shown to stimulate insulin secretion and enhance glucose-dependent insulin secretion in pancreatic beta cells. Additionally, N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists have been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) in intestinal L-cells, which can improve glucose homeostasis and reduce body weight. APB has also been studied for its potential applications in pain management and neuroprotection.
作用機序
APB is a selective blocker of N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal L-cells. N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists, such as APB, stimulate insulin secretion and enhance glucose-dependent insulin secretion in pancreatic beta cells by activating the cyclic adenosine monophosphate (cAMP) pathway. Additionally, N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists increase the secretion of GLP-1 in intestinal L-cells by activating the protein kinase A (PKA) pathway. GLP-1 can improve glucose homeostasis and reduce body weight by increasing insulin secretion, decreasing glucagon secretion, and delaying gastric emptying.
Biochemical and Physiological Effects:
APB has been shown to improve glucose homeostasis and reduce body weight in animal models of diabetes and obesity. APB increases insulin secretion and enhances glucose-dependent insulin secretion in pancreatic beta cells, which can improve glucose tolerance and reduce hyperglycemia. Additionally, APB increases the secretion of GLP-1 in intestinal L-cells, which can improve glucose homeostasis and reduce body weight by increasing insulin secretion, decreasing glucagon secretion, and delaying gastric emptying. APB has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
実験室実験の利点と制限
APB has several advantages for lab experiments, including its selectivity for N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide and its well-characterized mechanism of action. APB has also been shown to be stable and soluble in aqueous solutions, which makes it suitable for in vitro and in vivo experiments. However, APB has some limitations for lab experiments, including its relatively low potency and its potential for off-target effects.
将来の方向性
There are several future directions for APB research, including the development of more potent and selective N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists, the investigation of the long-term effects of N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists on glucose homeostasis and body weight, and the exploration of the potential therapeutic applications of N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists in other diseases such as cancer and Alzheimer's disease. Additionally, the development of novel drug delivery systems for N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists could improve their pharmacokinetic properties and therapeutic efficacy.
合成法
The synthesis of APB involves the reaction of 4-aminoacetophenone with methyl isocyanate to form N-(4-acetylamino)phenyl) methyl carbamate, which is then reacted with 2-propoxybenzoyl chloride to produce APB. The synthesis of APB has been optimized to obtain a high yield of the compound with minimal impurities.
特性
製品名 |
N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
N-[4-[acetyl(methyl)amino]phenyl]-2-propoxybenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-13-24-18-8-6-5-7-17(18)19(23)20-15-9-11-16(12-10-15)21(3)14(2)22/h5-12H,4,13H2,1-3H3,(H,20,23) |
InChIキー |
PUCFTFPUVYAOQV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)
![N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268585.png)
![N-[2-(benzyloxy)phenyl]nicotinamide](/img/structure/B268587.png)
![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)
![N-[3-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B268591.png)
![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![3-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268594.png)

![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)